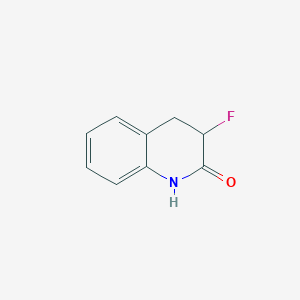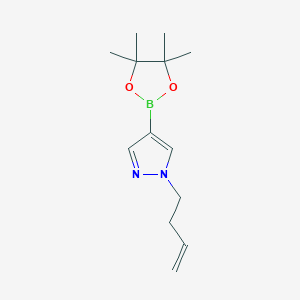
Pontacyl Violet 6R
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pontacyl Violet 6R is a useful research compound. Its molecular formula is C20H14N2NaO8S2 and its molecular weight is 497.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Pontacyl Violet 6R primarily targets the exoribonuclease (ExoN) enzyme in severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) . ExoN is a part of the non-structural protein 14 (nsp14) from SARS-CoV-2 . The RNA-dependent RNA polymerase (RdRp) is another critical enzyme that enables the error-prone replication of RNA viruses and facilitates the rapid adaptation of these viruses to changing circumstances .
Mode of Action
this compound interacts with its target, the ExoN enzyme, by binding at the catalytic active site of ExoN . This binding is stabilized via two hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
The binding of this compound to the ExoN enzyme affects the biochemical pathways related to the replication of RNA viruses. Specifically, it impacts the function of the RNA-dependent RNA polymerase (RdRp), a critical enzyme that enables the error-prone replication of RNA viruses .
Result of Action
The result of this compound’s action is the inhibition of the ExoN enzyme, which potentially disrupts the replication of SARS-CoV-2 . This makes this compound a potential drug target for antiviral treatment against SARS-CoV-2 .
Biochemical Analysis
Biochemical Properties
Pontacyl Violet 6R plays a significant role in biochemical reactions, particularly as a nuclear stain in both animal and plant tissues. It interacts with various biomolecules, including proteins and enzymes. For instance, this compound has been found to interact with the exoribonuclease enzyme of SARS-CoV-2, suggesting its potential as a drug target for antiviral treatment. This interaction is characterized by strong binding stabilized through hydrogen bonds and hydrophobic interactions. Additionally, this compound is effective in staining nucleic acids, which aids in the visualization of cellular structures during microscopic analysis.
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to be effective as a nuclear stain, highlighting the nucleolus and chromosomes in plant cells . This staining capability is crucial for studies related to pollen germination, fertilization, and embryo sac development . Furthermore, this compound has been found to inhibit the post-entry step of Lymphocytic choriomeningitis virus and SARS-CoV-2 infection in cell lines . This inhibition suggests that this compound can impact cell signaling pathways and gene expression related to viral replication .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It has been identified as an inhibitor of the DEDDh family of exonucleases, which play essential roles in DNA and RNA metabolism . This compound inhibits the exonuclease activity of the viral protein NP exonuclease of Lassa fever virus by inducing a shift in the general base His179 out of the active site . This inhibition mechanism is crucial for designing nuclease inhibitors for biochemical and biomedical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that this compound is a stable compound with high lightfastness . Studies have shown that it remains effective as a nuclear stain for extended periods, with no apparent fading after one and a half years . This stability makes this compound a reliable dye for long-term experiments and studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage studies are limited, it is known that the compound can exhibit toxic or adverse effects at high doses . It is essential to determine the appropriate dosage to avoid potential toxicity while maintaining its effectiveness as a biochemical tool .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role as a dye and stain. It interacts with enzymes and cofactors that facilitate its binding to nucleic acids and proteins . These interactions can affect metabolic flux and metabolite levels, influencing the overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its water solubility allows it to diffuse easily within the cellular environment, ensuring effective staining and visualization of cellular structures . The localization and accumulation of this compound are influenced by its binding affinity to specific cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting the nucleus due to its strong binding to nucleic acids . This localization is essential for its function as a nuclear stain, allowing researchers to visualize and study nuclear structures and processes . The compound’s activity and function are influenced by its localization, making it a valuable tool for cellular and molecular biology research .
Properties
CAS No. |
5850-63-5 |
|---|---|
Molecular Formula |
C20H14N2NaO8S2 |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
4,5-dihydroxy-3-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C20H14N2O8S2.Na/c23-16-10-13(31(25,26)27)8-12-9-17(32(28,29)30)19(20(24)18(12)16)22-21-15-7-3-5-11-4-1-2-6-14(11)15;/h1-10,23-24H,(H,25,26,27)(H,28,29,30); |
InChI Key |
AYYVETDDLAFWFN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)O)O.[Na] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Pontacyl Violet 6R interact with its target and what are the downstream effects?
A1: Research suggests that this compound (PV6R) exhibits strong binding affinity to the active site of the exoribonuclease (ExoN) enzyme in SARS-CoV-2. [] This binding is primarily driven by two hydrogen bonds and hydrophobic interactions. [] Molecular dynamics simulations indicate that PV6R undergoes a shift upon binding to ExoN, achieving a more stable interaction. [] While the specific downstream effects of this interaction haven't been fully elucidated in the provided research, inhibiting ExoN activity could potentially disrupt viral replication, offering a potential therapeutic avenue against SARS-CoV-2. []
Q2: What is known about the structural characterization of this compound?
A2: While the provided research highlights the potential of PV6R as an ExoN inhibitor, it primarily focuses on computational analysis of its binding interactions. [] Detailed structural characterization, including molecular formula, weight, and spectroscopic data, would necessitate further experimental investigation.
Q3: Has this compound been explored for applications beyond its potential as an antiviral agent?
A3: Interestingly, PV6R has a history of use as a biological stain in combination with other dyes. [] Specifically, it demonstrates effective nuclear staining, particularly after mordanting with chrome salts. [] This highlights its versatility and potential applications beyond antiviral research.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1492363.png)
![(3,3-Dimethylbutan-2-yl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1492368.png)
![N-[2-(4-bromophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1492371.png)
![1-(prop-2-yn-1-yl)-1H,4H,6H,7H-pyrano[3,4-d][1,2,3]triazole](/img/structure/B1492372.png)




![1-{[(1-Hydroxypropan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1492377.png)

